molecular formula C20H20N2O2S B11592021 (5Z)-5-[2-(benzyloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[2-(benzyloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11592021
M. Wt: 352.5 g/mol
InChI Key: SNDXIZMFRBLADL-LGMDPLHJSA-N
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Description

(5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a propyl chain, and a sulfanylidene imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(benzyloxy)benzaldehyde with a suitable imidazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, typically using reagents such as lithium aluminum hydride, can convert the imidazolidinone ring to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkoxides or amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl ethers.

Scientific Research Applications

(5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

Uniqueness

(5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its combination of a benzyl ether group, a propyl chain, and a sulfanylidene imidazolidinone core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(5Z)-5-[(2-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-2-12-22-19(23)17(21-20(22)25)13-16-10-6-7-11-18(16)24-14-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,21,25)/b17-13-

InChI Key

SNDXIZMFRBLADL-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)NC1=S

Origin of Product

United States

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